1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of 2-methylbenzyl chloride to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride (AlCl3).
Esterification: Alcohols, sulfuric acid (H2SO4) as a catalyst.
Major Products:
Reduction: 1-(2-Methylbenzyl)-3-amino-1H-pyrazole-4-carboxylic acid.
Substitution: Various substituted benzyl derivatives.
Esterification: 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate esters.
Scientific Research Applications
1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.
1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Contains a chlorine substituent instead of a methyl group, potentially altering its chemical properties and applications.
1-(2-Methylbenzyl)-3-amino-1H-pyrazole-4-carboxylic acid:
Uniqueness: 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methylbenzyl group enhances its lipophilicity, while the nitro and carboxylic acid groups provide versatile sites for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-4-2-3-5-9(8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYUMAPHWQXSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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